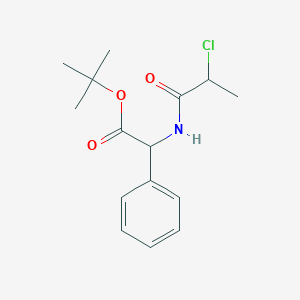

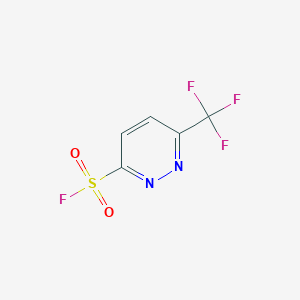

![molecular formula C9H18ClN B2603623 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride CAS No. 2253639-43-7](/img/structure/B2603623.png)

1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

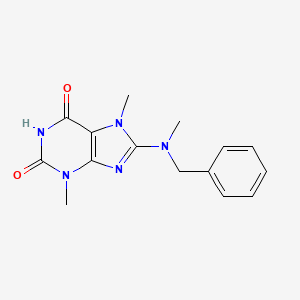

“1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” is a compound with the molecular formula C9H17N . It is also known by other names such as 1-bicyclo[2.2.1]hept-2-yl-ethylamine .

Synthesis Analysis

The synthesis of bicyclic structures like “1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” is a topic of ongoing research. One approach involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.1.1]hexanes with distinct substitution patterns .Molecular Structure Analysis

The molecular structure of “1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” is characterized by a bicyclo[2.2.1]heptane scaffold . This structure is embedded in numerous compounds with various functions .Physical And Chemical Properties Analysis

The compound “1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” has a molecular weight of 139.238 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

High-Energy Density Compounds (HEDCs)

Bicyclo[2.2.1]heptane derivatives, such as “1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride”, have been studied for their potential as high-energy density compounds (HEDCs) . These compounds are of interest due to their excellent detonation properties and extensive applications for modern military and civil purposes . The density, heat of sublimation, and impact sensitivity of these compounds can be estimated by electrostatic potential analysis of the molecular surface .

Asymmetric Synthesis

Bicyclo[2.2.1]heptane derivatives have been used in asymmetric synthesis . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Bioisosteres in Drug Design

Bicyclo[2.2.1]heptanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring . The incorporation of the 1,2-disubstituted bicyclo[2.2.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free compounds .

Transition-Metal Catalysis

Bicyclo[2.2.1]heptane derivatives have been used as effective chiral ligands for transition-metal catalysis . This application is particularly important in the field of organic synthesis, where chiral catalysts can control the stereochemical outcome of reactions .

Chiral Auxiliaries

Bicyclo[2.2.1]heptane derivatives, such as bornanesultam, are well-known chiral auxiliaries . Chiral auxiliaries are used in asymmetric synthesis to temporarily fix the stereochemistry of a compound while other reactions are being carried out .

Drug Candidates

The bicyclo[2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Future Directions

The future directions for the study and application of “1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” and similar compounds involve further exploration of their synthesis, properties, and potential uses. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

properties

IUPAC Name |

1-(1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-7(10)9-4-2-8(6-9)3-5-9;/h7-8H,2-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPBNZRRYFODGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CCC(C1)CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

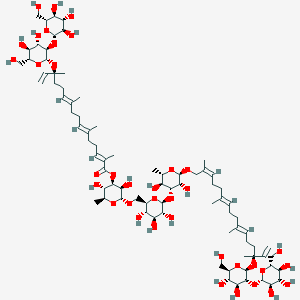

![4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2603547.png)

![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/no-structure.png)

![1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2603556.png)

![7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2603558.png)